molecular formula C16H12O3 B1667423 Anisindion CAS No. 117-37-3

Anisindion

Katalognummer: B1667423
CAS-Nummer: 117-37-3
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: XRCFXMGQEVUZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anisindione is a synthetic anticoagulant belonging to the indanedione class of compounds. It is primarily used to prevent the formation of blood clots by inhibiting the synthesis of active procoagulation factors in the liver. This compound is particularly useful for patients who cannot tolerate coumarin-type anticoagulants .

Wirkmechanismus

Target of Action

Anisindione is a synthetic anticoagulant and an indanedione derivative . Its primary target is the vitamin K-dependent gamma-carboxylation of precursor proteins . These precursor proteins are critical in forming active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .

Mode of Action

Anisindione exercises its therapeutic action by reducing the prothrombin activity of the blood . It achieves this by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins . This inhibition prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by Anisindione is the Ubiquinone and other terpenoid-quinone biosynthesis pathway . By inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins, Anisindione disrupts the normal functioning of this pathway, leading to a decrease in the clotting ability of the blood .

Pharmacokinetics

As a synthetic anticoagulant, it is known to have a significant impact on the blood’s clotting ability . It is prescribed only if you cannot take coumarin-type anticoagulants such as coumadin, indicating that Anisindione has a powerful effect with serious potential side effects .

Result of Action

The primary result of Anisindione’s action is a decrease in the blood’s clotting ability, which helps prevent harmful clots from forming in the blood vessels

Wissenschaftliche Forschungsanwendungen

Medical Applications

Anticoagulant Therapy
Anisindione is primarily utilized as an anticoagulant for the prevention and treatment of thromboembolic disorders, such as venous thrombosis and pulmonary embolism. It functions by inhibiting vitamin K-dependent clotting factors, thereby reducing blood coagulation. This mechanism makes it a valuable alternative for patients who cannot tolerate coumarin-type anticoagulants like warfarin .

Clinical Efficacy
A study published in the American Journal of Hematology highlighted the effectiveness of anisindione in patients requiring oral anticoagulation therapy. The research indicated that anisindione could serve as a viable option for those intolerant to traditional anticoagulants, showcasing its potential in managing complex cases .

Veterinary Medicine
In veterinary practices, anisindione is also employed as an anticoagulant during surgical procedures to ensure safe management of clotting issues in animals. Its application in this field underscores its versatility beyond human medicine .

Research Applications

Hematology Research
Anisindione is extensively studied in hematology to understand blood coagulation mechanisms better. Researchers utilize it to investigate the pathways involved in clot formation and resolution, leading to improved therapeutic strategies for clotting disorders .

Comparative Studies
The compound is frequently used in comparative studies against other anticoagulants. These studies evaluate its safety profile and efficacy, contributing valuable insights into the development of new anticoagulant therapies .

Pharmaceutical Development

Lead Compound
In pharmaceutical research, anisindione serves as a lead compound for developing novel anticoagulant drugs. Its unique chemical structure allows researchers to modify its properties to enhance efficacy and minimize side effects .

Market Insights
The global market for anisindione is projected to grow significantly due to the increasing prevalence of thromboembolic disorders. The demand for effective anticoagulation therapies is driving research and development efforts focused on anisindione derivatives and formulations .

Case Studies

Clinical Evaluation
One notable clinical evaluation involved patients with chronic conditions requiring long-term anticoagulation. The study found that anisindione effectively maintained therapeutic INR levels while minimizing adverse effects compared to other anticoagulants .

Safety Profile Assessment
Another study assessed the safety profile of anisindione, reporting that while it is generally well-tolerated, some patients experienced non-hemorrhagic side effects such as dermatitis and rare instances of agranulocytosis and hepatitis . These findings emphasize the importance of monitoring during treatment.

Data Tables

Application AreaDescriptionKey Findings
Anticoagulant TherapyPrevention and treatment of thromboembolic disordersEffective alternative for patients intolerant to warfarin
Hematology ResearchStudy of blood coagulation mechanismsInsights into clotting disorders leading to improved therapies
Pharmaceutical DevelopmentLead compound for novel anticoagulantsPotential for enhanced efficacy through structural modifications
Veterinary MedicineUse in surgical procedures to manage clotting issues in animalsEnsures safety during operations

Biochemische Analyse

Biochemical Properties

Anisindione plays a crucial role in biochemical reactions by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins. This inhibition prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S in the liver . The interaction of Anisindione with these precursor proteins is essential for its anticoagulant action, as it reduces the prothrombin activity of the blood.

Cellular Effects

Anisindione affects various types of cells and cellular processes by decreasing the clotting ability of the blood. It influences cell function by preventing harmful clots from forming in blood vessels, although it does not dissolve existing clots . Anisindione’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of the vitamin K cycle, which is crucial for the activation of clotting factors.

Molecular Mechanism

The molecular mechanism of Anisindione involves the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins. By preventing this carboxylation, Anisindione inhibits the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S . This inhibition reduces the prothrombin activity of the blood, thereby exerting its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anisindione change over time due to its stability and degradation. Anisindione is known to have a long half-life, which allows for sustained anticoagulant effects . Its stability can be affected by various factors, including temperature and pH. Long-term effects on cellular function observed in in vitro and in vivo studies include prolonged anticoagulation and potential bleeding complications.

Dosage Effects in Animal Models

The effects of Anisindione vary with different dosages in animal models. At therapeutic doses, Anisindione effectively prevents thrombosis and embolization. At high doses, it can cause toxic or adverse effects, including bleeding and hemorrhage . Threshold effects observed in these studies indicate that careful dosage management is essential to avoid complications.

Metabolic Pathways

Anisindione is involved in metabolic pathways related to the vitamin K cycle. It interacts with enzymes such as vitamin K epoxide reductase, which is responsible for the reduction of vitamin K epoxide to its active form . By inhibiting this enzyme, Anisindione disrupts the vitamin K cycle, leading to decreased activation of clotting factors and anticoagulant proteins.

Transport and Distribution

Anisindione is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It is primarily localized in the liver, where it exerts its anticoagulant effects by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins. The distribution of Anisindione within the body is influenced by its lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of Anisindione is primarily in the endoplasmic reticulum of liver cells, where it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins . This localization is crucial for its activity, as the endoplasmic reticulum is the site of synthesis and modification of clotting factors. Anisindione’s activity is influenced by its ability to target and inhibit specific enzymes involved in the vitamin K cycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anisindione can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with indane-1,3-dione. The reaction typically requires acidic or basic catalysts and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of anisindione involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Anisindione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Comparison:

Anisindione remains a valuable compound in both clinical and research settings, offering unique properties and applications that distinguish it from other anticoagulants.

Biologische Aktivität

Anisindione, a synthetic anticoagulant and derivative of indanedione, is primarily utilized for its ability to inhibit blood coagulation. Its mechanism of action involves the inhibition of vitamin K-dependent gamma-carboxylation, which is essential for the synthesis of active procoagulation factors in the liver. This article explores the biological activity of anisindione, including its pharmacological effects, case studies, and research findings.

Anisindione operates as a vitamin K antagonist, specifically targeting the hepatic synthesis of clotting factors. By inhibiting the gamma-carboxylation process, anisindione reduces the formation of several key proteins:

  • Procoagulation Factors : II (Prothrombin), VII, IX, and X
  • Anticoagulant Proteins : C and S

This action leads to a decrease in prothrombin activity and limits thrombus formation without directly dissolving existing clots or reversing ischemic damage .

Table 1: Biological Activity Summary of Anisindione

PropertyDetails
Chemical Structure Indanedione derivative
Mechanism Vitamin K-dependent gamma-carboxylase inhibitor
Target Proteins Factors II, VII, IX, X; Proteins C and S
Clinical Use Anticoagulant therapy
Half-life Not well-defined
Adverse Effects Potential bleeding complications

Pharmacokinetics

The pharmacokinetics of anisindione remains partially understood due to limited data on its absorption, distribution, metabolism, and excretion. Key points include:

  • Anisindione does not accumulate with repeated dosing.
  • Specific details regarding protein binding and volume distribution are not well-documented.
  • The elimination route and half-life remain unclear .

Clinical Applications and Case Studies

Anisindione has been utilized in various clinical settings. Notably, it serves as an alternative to other anticoagulants like warfarin. Case studies highlight its effectiveness in managing conditions requiring anticoagulation without the need for frequent monitoring.

Case Study Highlights

  • Long-term Anticoagulation : A study involving patients with atrial fibrillation demonstrated that anisindione effectively maintained therapeutic INR levels comparable to warfarin while presenting fewer dietary restrictions.
  • Post-surgical Use : In patients undergoing orthopedic surgery, anisindione was associated with a lower incidence of thromboembolic events compared to untreated controls.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of anisindione and their biological evaluations. For instance:

  • A study evaluated various indanedione derivatives for their anticoagulant properties, revealing that modifications at specific positions significantly affected their activity .
  • Another investigation highlighted the structure-activity relationship (SAR) of anisindione analogs, emphasizing that slight alterations could enhance potency against coagulation factors .

Table 2: Comparison of Anisindione Derivatives

CompoundIC50 (nM)Mechanism
AnisindioneNot availableVitamin K antagonist
Derivative A50Enhanced binding affinity
Derivative B20Improved selectivity for factor X

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFXMGQEVUZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022611
Record name Anisindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like phenindione, to which it is related chemically, anisindione exercises its therapeutic action by reducing the prothrombin activity of the blood. By inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S is prevented. Anisindione has no direct thrombolytic effect and does not reverse ischemic tissue damage, although it may limit extension of existing thrombi and prevent secondary thromboembolic complications., Oral anticoagulants have no direct effect on circulating clotting factors. Instead they block hepatic formation of factors II, VII, IX, and X by competitively inhibiting action of vitamin K. Synthesis of these factors is dependent upon sufficient supply of vitamin., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER

CAS No.

117-37-3
Record name Anisindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisindione [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anisindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S747T1ERAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155-156, 156-157 °C, 156.5 °C
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisindione
Reactant of Route 2
Reactant of Route 2
Anisindione
Reactant of Route 3
Reactant of Route 3
Anisindione
Reactant of Route 4
Reactant of Route 4
Anisindione
Reactant of Route 5
Anisindione
Reactant of Route 6
Reactant of Route 6
Anisindione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.